tert-Butyl cyclobutylcarbamate

Medicinal Chemistry Structural Biology Crystallography

tert-Butyl cyclobutylcarbamate (CAS 56700-66-4) is a Boc-protected cyclobutylamine used primarily as an intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system. It is a crystalline solid with a molecular weight of 171.24 g/mol and a predicted pKa of 12.32±0.40, exhibiting typical Boc carbamate stability under standard storage conditions.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 56700-66-4
Cat. No. B1603743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cyclobutylcarbamate
CAS56700-66-4
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC1
InChIInChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-7-5-4-6-7/h7H,4-6H2,1-3H3,(H,10,11)
InChIKeyAVMSGZAJTMRNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Cyclobutylcarbamate (CAS 56700-66-4): Key Attributes and Sourcing Context


tert-Butyl cyclobutylcarbamate (CAS 56700-66-4) is a Boc-protected cyclobutylamine used primarily as an intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system . It is a crystalline solid with a molecular weight of 171.24 g/mol and a predicted pKa of 12.32±0.40, exhibiting typical Boc carbamate stability under standard storage conditions . As a protected amine, it enables controlled reactivity in multi-step synthetic sequences, with the tert-butyl carbamate being the contemporary first-choice protecting group for amino functions due to its robust and tunable properties [1].

Why Unprotected Cyclobutylamines or Alternative Boc-Cycloalkylamines Cannot Substitute for tert-Butyl Cyclobutylcarbamate


Generic substitution with unprotected cyclobutylamine is not feasible in multi-step syntheses due to the free amine's high nucleophilicity, leading to uncontrolled side reactions and poor chemoselectivity [1]. While other Boc-protected cycloalkylamines (e.g., Boc-cyclopropylamine, Boc-cyclopentylamine) share the Boc protection strategy, they impart different steric and conformational constraints on downstream intermediates. The cyclobutyl ring of tert-butyl cyclobutylcarbamate provides a unique, well-defined, puckered conformation that influences molecular recognition and rigidity in bioactive compound design, a feature not replicated by smaller (cyclopropyl) or larger (cyclopentyl) ring analogs [2]. Furthermore, the specific deprotection kinetics and stability profile of the cyclobutyl carbamate under acidic conditions differ from other cycloalkyl carbamates, impacting the timing and efficiency of amine liberation in complex sequences .

Quantitative Differentiation of tert-Butyl Cyclobutylcarbamate: Comparative Data for Informed Procurement


Conformational Rigidity and Structural Definition: X-ray Crystallographic Benchmarking

tert-Butyl cyclobutylcarbamate has been fully characterized by single-crystal X-ray diffraction, providing definitive structural parameters. The compound crystallizes in the monoclinic system (C2 space group) with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. In contrast, the smaller Boc-cyclopropylamine (CAS 132844-48-5) is reported as a solid with a melting point of 63-68 °C, but no comparable single-crystal structural data are readily available in the primary literature . This high-resolution structural information for tert-butyl cyclobutylcarbamate enables precise computational modeling and structure-activity relationship (SAR) analysis, which is critical for rational drug design.

Medicinal Chemistry Structural Biology Crystallography

Validated Utility as a Key Intermediate for CNS-Targeted mGluR5 Agonists

tert-Butyl cyclobutylcarbamate is explicitly utilized as an intermediate in the preparation of N-Boc-protected 1-(3-oxocyclobutyl) urea, a key precursor for agonists of metabotropic glutamate receptor 5 (mGluR5) [1]. In a specific study, 1-(3-oxocyclobutyl) carboxylic acid (4a) was converted to the N-Boc-protected urea (5a) via a one-step Curtius rearrangement, achieving a 38% isolated yield of the cyclobutylcarbamate product under optimized conditions (50 °C, 16 h) [2]. While similar Curtius rearrangements are known for other cycloalkyl carboxylic acids, the reaction with linear γ-keto carboxylic acids failed, highlighting the specific requirement for the cyclobutyl scaffold in this productive pathway [2]. Direct comparison with Boc-cyclopropylamine or Boc-cyclopentylamine in this exact mGluR5 agonist pathway is not reported, establishing the cyclobutyl derivative's unique role in this synthetic route.

Neuroscience Drug Discovery Synthetic Methodology

Established Role in Generating High-Affinity SERT Ligands

The cyclobutylamine scaffold, when elaborated into 5-fluoroindol-3-yl cyclobutylamines, yields potent serotonin transporter (SERT) ligands. A key synthetic step utilizes N-methyl, N-Boc protected cis- or trans-cyclobutyl amines derived from cyclobutanone precursors [1]. These final compounds demonstrated nanomolar affinity for human SERT, with cis-derivatives showing Ki values of 5.43±0.54 nM and 6.74±0.79 nM, while the trans isomer had a Ki of 10.7±1.88 nM [1]. While these data are for fully elaborated pharmacophores and not tert-butyl cyclobutylcarbamate itself, they demonstrate that the cyclobutane ring is a privileged scaffold for achieving high affinity at this clinically relevant target. In contrast, similar N-Boc protected cyclopentyl or cyclohexyl amines are not reported to have yielded SERT ligands with comparable affinity in this specific indole series, underscoring the value of the cyclobutyl core.

Psychopharmacology PET Tracer Development Conformational Analysis

Predictable Physicochemical Profile for Formulation and Handling

tert-Butyl cyclobutylcarbamate exhibits a melting point range of 49.0 to 53.0 °C and is a solid at room temperature, facilitating handling and storage compared to lower-boiling, liquid amine analogs . Its predicted LogP (XLogP3) is 1.8, indicating moderate lipophilicity, and it has a topological polar surface area (TPSA) of 38.3 Ų [1]. In comparison, Boc-cyclopropylamine has a higher melting point (63-68 °C) and a lower molecular weight (157.21 g/mol) , while Boc-cyclopentylamine (CAS 153789-22-1) is a higher molecular weight analog (185.27 g/mol) . The intermediate molecular weight and lipophilicity of tert-butyl cyclobutylcarbamate offer a balanced profile for purification and downstream chemistry, which is particularly relevant for large-scale syntheses.

Process Chemistry Formulation Analytical Chemistry

Optimal Deployment Scenarios for tert-Butyl Cyclobutylcarbamate in R&D


Central Nervous System (CNS) Drug Discovery Programs Targeting SERT or mGluR5

As a documented intermediate in the synthesis of high-affinity SERT ligands (Ki ~5-10 nM) and mGluR5 agonists [1], tert-butyl cyclobutylcarbamate is an ideal starting material for medicinal chemistry campaigns focused on neurological and psychiatric disorders. Its use enables the rapid generation of conformationally constrained analogs with proven target engagement.

Rational Design and SAR Studies Requiring Precise Conformational Control

The well-defined, puckered conformation of the cyclobutyl ring, as confirmed by X-ray crystallography [2], makes this compound invaluable for structure-based drug design and SAR studies. It allows chemists to introduce a rigid, non-planar element into a molecule, which can be crucial for optimizing binding interactions and improving target selectivity.

Multi-Step Organic Synthesis Requiring Robust, Orthogonal Amine Protection

For complex synthetic sequences where a primary amine must be protected through multiple steps involving strong bases, nucleophiles, or alkylating agents, tert-butyl cyclobutylcarbamate provides a robust solution [3]. Its Boc group is stable to a wide range of reaction conditions and can be selectively removed under mild acidic conditions (e.g., TFA) without disturbing other sensitive functional groups.

Process Chemistry and Scale-Up Featuring Solid-Phase Handling

Given its solid state at room temperature (MP 49-53 °C) and moderate lipophilicity (XLogP3 1.8), this compound is easier to handle, purify, and store than liquid amine alternatives [4]. This is a significant advantage in process chemistry and large-scale synthesis, where ease of isolation and consistent physical form are critical for operational efficiency and safety.

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